Enantiomer Comparison: (S) vs (R) Configuration
The target compound is sold exclusively as the (S)-enantiomer (CAS 1260607-03-1) with a standard purity of 98%, confirmed by batch-specific chiral HPLC, NMR, and GC analyses . In contrast, the (R)-enantiomer (CAS 1260615-52-8) is available from alternative suppliers . While both enantiomers share the same molecular formula (C₁₇H₂₅NO₆) and molecular weight (339.38 g/mol), their biological activity profiles are expected to differ markedly. Stereochemical differences are known to produce divergent binding affinities, selectivities, and metabolic stabilities for chiral drug candidates . Direct head-to-head biological data for this specific pair are not publicly available, but the general principle that opposite enantiomers exhibit different pharmacological behaviors is well-established across multiple therapeutic classes [1].
| Evidence Dimension | Enantiomeric configuration and chiral purity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1260607-03-1, purity 98%, chiral QC documentation available |
| Comparator Or Baseline | (R)-enantiomer, CAS 1260615-52-8, purity not independently verified with batch-specific QC in the same data source |
| Quantified Difference | S vs R configuration; difference in biological activity expected but not directly quantified for this compound pair |
| Conditions | Chiral HPLC and NMR characterization per vendor datasheet |
Why This Matters
Procurement of the correct enantiomer is essential for maintaining stereospecific biological activity; substitution with the R-enantiomer or a racemic mixture would likely result in altered pharmacological outcomes.
- [1] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Curr Top Med Chem. 2011;11(7):760-770. View Source
